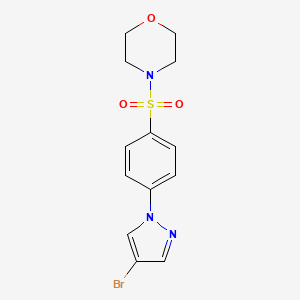

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

描述

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS: 1187385-89-2) is a pyrazole derivative characterized by a bromo substituent at the 4-position and a 4-morpholinosulfonylphenyl group at the 1-position of the pyrazole ring. This compound is commercially available with a purity ≥95%, primarily used in pharmaceutical research and organic synthesis .

属性

IUPAC Name |

4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNURTZHMMVQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674589 | |

| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-89-2 | |

| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

化学反应分析

Types of Reactions: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

科学研究应用

Medicinal Chemistry

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Inhibitory Activity

Research indicates that compounds similar to 4-bromo pyrazoles exhibit significant inhibitory activity against several enzymes, including:

- Liver Alcohol Dehydrogenase : This enzyme is crucial in ethanol metabolism. Inhibition can lead to potential therapeutic applications in treating alcohol-related disorders .

- Protein Kinases : Pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, suggesting their role in targeted cancer therapies .

Synthetic Applications

The synthesis of this compound is of interest due to its utility in creating more complex molecules.

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

- Multicomponent Reactions : These reactions allow for the efficient assembly of multiple components into a single product, which can include pyrazoles as key intermediates .

- Transition Metal-Catalyzed Reactions : Utilizing catalysts such as palladium or copper can enhance the efficiency and selectivity of pyrazole synthesis, allowing for the introduction of various functional groups .

Biological Research

The biological implications of this compound extend beyond its enzymatic interactions.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents . The structural features of 4-bromo derivatives contribute to their effectiveness against resistant strains of bacteria.

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to pyrazole compounds. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Features and Physical Properties

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound (1187385-89-2) | 4-Br, 1-(4-morpholinosulfonylphenyl) | C₁₄H₁₅BrN₄O₃S | 407.26 | Not reported | Bromo, morpholinosulfonyl |

| 4-Bromo-1-(phenylsulfonyl)pyrazole (121358-73-4) | 4-Br, 1-(phenylsulfonyl) | C₉H₇BrN₂O₂S | 287.13 | 90–92 | Bromo, phenylsulfonyl |

| 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole (1072944-72-9) | 4-Br, 1-(4-bromo-3-CF₃-phenylsulfonyl) | C₁₀H₅Br₂F₃N₂O₂S | 434.00 | Not reported | Bromo, trifluoromethyl, sulfonyl |

| 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (1820706-62-4) | 4-Br, 3-cyclopropyl, 5-NH₂, 1-phenyl | C₁₃H₁₃BrN₄ | 297.17 | Not reported | Bromo, cyclopropyl, amine |

| 1-Benzyl-4-bromo-1H-pyrazole (50877-41-3) | 4-Br, 1-benzyl | C₁₀H₉BrN₂ | 237.10 | Not reported | Bromo, benzyl |

Key Observations:

Trifluoromethyl groups (e.g., 1072944-72-9) introduce strong electron-withdrawing effects, which may stabilize the molecule in metabolic pathways .

Biological Activity :

- Sulfonyl-containing pyrazoles (e.g., 121358-73-4) are often explored as enzyme inhibitors due to sulfonyl's ability to form hydrogen bonds with target proteins .

- The amine group in 1820706-62-4 could facilitate interactions with nucleic acids or receptors, making it a candidate for antimicrobial applications .

Synthetic Flexibility :

Key Insights:

- Morpholino Group Advantage: The morpholino moiety in the target compound may improve blood-brain barrier penetration compared to simpler sulfonyl derivatives, making it relevant for CNS-targeting drugs .

- Antimicrobial Potential: Chloro- and bromo-substituted pyrazoles (e.g., ) show enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes .

Spectroscopic and Analytical Data

- NMR Trends: Pyrazole protons in sulfonyl derivatives typically resonate at δ 7.4–8.1 ppm (¹H NMR), while bromo substituents cause deshielding in adjacent carbons (δ 100–110 ppm in ¹³C NMR) . The morpholino group in the target compound shows characteristic peaks at δ 3.5–3.7 ppm (morpholine CH₂) .

Mass Spectrometry :

- Molecular ion peaks (e.g., m/z 407 for the target compound) confirm molecular weight, with fragmentation patterns reflecting sulfonyl and bromo losses .

生物活性

Overview

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a synthetic compound with the molecular formula C13H14BrN3O3S and a molecular weight of 372.24 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. The compound is synthesized through the reaction of 4-bromo-1H-pyrazole with 4-(morpholinosulfonyl)phenyl derivatives, typically in the presence of bases like potassium carbonate and solvents such as dimethylformamide under elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biological pathways. Research indicates that it can inhibit oxidative phosphorylation and calcium uptake in cellular systems, suggesting a role in metabolic regulation.

Enzyme Inhibition

Pyrazole derivatives, including this compound, have been studied for their capacity to inhibit various enzymes. Notably, they can act as inhibitors of liver alcohol dehydrogenase and other key metabolic enzymes .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapeutics. Pyrazole derivatives are known for their anticancer properties, with several studies indicating that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The presence of the morpholinosulfonyl group may enhance anti-inflammatory properties, similar to other pyrazole derivatives like celecoxib, which is a well-known anti-inflammatory drug .

Study 1: Synthesis and Biological Evaluation

A study published in Pharmacological Research highlighted the synthesis of various pyrazole derivatives, including this compound. The researchers evaluated these compounds against multiple biological targets, demonstrating significant inhibition rates against certain enzymes associated with inflammation and cancer progression .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of pyrazole compounds. The findings indicated that modifications at the 4-position significantly influenced biological activity. Specifically, the introduction of sulfonamide groups was linked to enhanced inhibitory effects on tumor cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromopyrazole | Lacks morpholinosulfonyl group | Moderate enzyme inhibition |

| Celecoxib | Contains pyrazole ring and sulfonamide | Strong anti-inflammatory effects |

| Rimonabant | Pyrazole derivative used for obesity | Cannabinoid receptor antagonist |

常见问题

Advanced Research Question

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Compare with controls like ciprofloxacin .

- Anticancer Profiling : Use human cancer cell lines (e.g., MCF-7, HeLa) in viability assays (MTT/WST-1). IC₅₀ values <10 μM suggest therapeutic potential .

- Mechanistic Studies : DNA gyrase/topoisomerase inhibition assays to identify targets, or tubulin polymerization assays for antimitotic activity .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking Studies : Model interactions with biological targets (e.g., σ₁ receptors) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to predict optimal functional groups .

- Reaction Path Optimization : Apply quantum chemical calculations (DFT) to simulate intermediates and transition states, reducing trial-and-error in synthesis .

How should researchers address discrepancies in spectral or biological data across studies?

Advanced Research Question

- Data Validation : Cross-check NMR assignments with DEPT-135/HSQC to rule out impurities. For biological data, standardize protocols (e.g., CLSI guidelines for MIC assays) .

- Controlled Replication : Synthesize the compound using published methods and compare spectral fingerprints. Discrepancies in melting points (>5°C variation) may indicate polymorphic forms .

- Meta-Analysis : Use systematic reviews to identify trends (e.g., sulfonyl groups enhancing antibacterial potency across pyrazole derivatives) .

What strategies improve the scalability of its synthesis for preclinical studies?

Advanced Research Question

- Flow Chemistry : Continuous-flow reactors reduce reaction times for steps like diazotization, improving throughput .

- Catalytic Optimization : Replace stoichiometric reagents (e.g., POCl₃) with recyclable catalysts (e.g., CuI nanoparticles) for eco-friendly scaling .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent purity during scale-up .

How does the morpholinosulfonyl group influence the compound’s physicochemical properties?

Basic Research Question

- Solubility : The sulfonyl group enhances water solubility (logP reduction by ~1.5 units vs. non-sulfonylated analogs) .

- Metabolic Stability : Morpholine improves resistance to CYP450 oxidation, as shown in microsomal stability assays .

- Crystallinity : Sulfonyl hydrogen bonding promotes stable crystal packing, aiding formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。